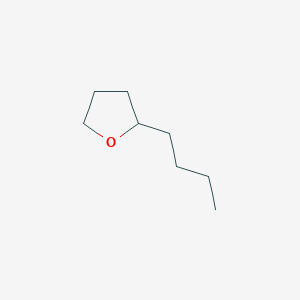

2-Butyltetrahydrofuran

Description

Contextualization within Cyclic Ether Chemistry and its Derivatives

Cyclic ethers are a class of heterocyclic organic compounds characterized by an oxygen atom incorporated into a carbon ring. unizar.es These compounds are significant in various chemical fields, including as intermediates in the low-temperature oxidation of hydrocarbons and in combustion chemistry. unizar.esnih.govnsf.gov 2-Butyltetrahydrofuran belongs to the tetrahydrofurans (THFs), a specific family of cyclic ethers featuring a five-membered ring. ontosight.aihmdb.ca Structurally, it is an alkyltetrahydrofuran, meaning it consists of a central tetrahydrofuran (B95107) ring with an alkyl group—in this case, a butyl group—attached. nih.govchemicalbook.com

The study of 2-alkyl-tetrahydrofurans, such as this compound, is crucial for understanding combustion processes, where they are formed through complex reaction mechanisms. nih.gov Advanced analytical techniques like mass spectrometry are used to identify and characterize these molecules, with this compound showing distinct fragmentation patterns compared to other cyclic ethers like 2-methyltetrahydrofuran (B130290) or 2-propyltetrahydrofuran. nsf.gov The chemistry also extends to derivatives like perfluoro(this compound), a fluorinated version used as a solvent in specialized chemical syntheses and as a medium for thermal expansion measurements. biosynth.comfluorine1.ru

Significance in Sustainable Chemical Feedstocks and Emerging Technologies

A major area of interest for this compound is its role as a "tailor-made" biofuel derived from sustainable resources. rsc.orgrsc.org It represents a significant advancement in the use of lignocellulosic biomass—the most abundant and non-food-competing form of biomass on Earth—as a green and sustainable alternative to petroleum-based fuels and chemicals. rsc.org The production pathway leverages biomass-derived platform chemicals, showcasing a key strategy in modern biorefining. rsc.orgcolab.ws

The synthesis process begins with the conversion of lignocellulose into sugars, which are then transformed into platform chemicals like furfural (B47365). rsc.org Furfural undergoes an aldol (B89426) condensation reaction with acetone (B3395972) to produce furfuralacetone (B7805260). rsc.orgresearchgate.net In a subsequent two-step process, this furfuralacetone is first hydrogenated and then deoxygenated to yield this compound. rsc.orgrsc.org Researchers have successfully developed a continuous flow process for this conversion using commercial catalysts, achieving high yields of up to 87%. rsc.orgresearchgate.net

The emergence of this compound as a biofuel is technologically significant for several reasons. As an oxygenate (a fuel containing oxygen), its combustion has been shown to generate less soot compared to conventional hydrocarbons, which is a considerable environmental advantage. rsc.org It is being investigated alongside other biomass-derived compounds as a promising fuel candidate that could be blended with existing fuels or used directly in combustion engines. rsc.org Beyond its use as a fuel, its properties also suggest it could be considered for applications as a green solvent, further broadening its utility in emerging sustainable technologies. researchgate.net

Properties

IUPAC Name |

2-butyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOMEIMCQWMHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862511 | |

| Record name | 2-Butyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-29-1 | |

| Record name | 2-Butyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butyltetrahydrofuran

Catalytic Hydrogenation and Deoxygenation Routes from Biomass-Derived Precursors

A key pathway to synthesizing 2-Butyltetrahydrofuran involves a two-step catalytic conversion that begins with biomass-derived precursors. This approach first requires a hydrogenation step to saturate the initial molecule, followed by a hydrodeoxygenation step to remove oxygen atoms, ultimately yielding the desired BTHF. rsc.orgrsc.org

Furfuralacetone (B7805260) (FFA), a C8 platform molecule, serves as a valuable starting material for the synthesis of this compound. researchgate.net It is derived from lignocellulose, the most abundant form of biomass on Earth. rwth-aachen.de The production of Furfuralacetone is achieved through an aldol (B89426) condensation reaction between furfural (B47365) and acetone (B3395972), both of which can be sourced from the hydrolysis and conversion of C5 and C6 sugars present in cellulosic and hemicellulosic biomass. rwth-aachen.de This positions Furfuralacetone as a renewable and sustainable feedstock for the production of advanced biofuels. rsc.org

The conversion of Furfuralacetone to this compound is efficiently carried out using a dual-catalyst system in a two-step process. rsc.org

The first step is the complete hydrogenation of Furfuralacetone to produce 4-(tetrahydrofuran-2-yl)butan-2-ol (THFA). This reaction is effectively catalyzed by commercial Ruthenium-on-carbon (Ru/C), which has demonstrated excellent activity and selectivity. rwth-aachen.de Under relatively mild conditions of 50°C, the hydrogenation of Furfuralacetone over Ru/C can achieve yields as high as 97%. rsc.org

The second step involves the deoxygenation of the THFA intermediate to form this compound. This transformation requires both a metal and an acid catalyst. rsc.org A combination of Ru/C and a solid acid catalyst has proven effective. Among various solid acid catalysts, macroporous ion-exchange resins are particularly suitable. While resins like Amberlyst 15 are limited by thermal stability (up to 120°C), others such as Amberlyst 36 are stable up to 150°C, the temperature required for this deoxygenation step. rsc.org In batch experiments, the combination of Ru/C and Amberlyst 36 resulted in the highest BTHF yield of 92%, outperforming other tested ion-exchange resins. rsc.org

| Ion-Exchange Resin | THFA Conversion (%) | BTHF Yield (%) | Other Products Yield (%) |

|---|---|---|---|

| Dowex 50WX8 | 56 | 45 | 11 |

| Dowex Marathon MSC | 81 | 75 | 6 |

| Amberlyst 36 | 99 | 92 | 7 |

| Nafion NR50 | 100 | 70 | 30 |

Table 1: Comparison of different ion-exchange resins for the deoxygenation of THFA to BTHF in batch conditions. Conditions: 7.5 mmol THFA, 0.038 mmol Ru (as Ru/C), 0.5 mmol H+ (resin), 80 bar H₂, 150 °C, in cyclohexane (B81311) (15 mL). Data sourced from rsc.org.

Following the complete hydrogenation, the THFA molecule undergoes hydrodeoxygenation (HDO). In this step, the remaining hydroxyl group is removed, and the ether linkage within the tetrahydrofuran (B95107) ring is cleaved and subsequently reformed to yield the final, stable product, this compound. rsc.orgdntb.gov.uarsc.org This multi-step sequence effectively reduces the oxygen content of the biomass-derived feedstock to produce a hydrocarbon-like biofuel. rwth-aachen.de

Continuous Flow Synthesis Approaches for Scalable Production

To move towards industrial applicability, the synthesis of this compound has been successfully transitioned from batch processing to a more efficient continuous flow system. rsc.org This approach offers significant advantages for scalable production, including improved heat and mass transfer, enhanced safety, and the potential for process automation and intensification. nih.govrsc.org

The feasibility of scalable production has been demonstrated in a custom-built mini-plant. rsc.org This setup utilizes a two-reactor concept where the distinct catalytic steps can be performed sequentially. The mini-plant is equipped with two stainless steel tubular reactors connected in series, which allows the initial hydrogenation of Furfuralacetone and the subsequent deoxygenation to occur consecutively without the need for intermediate separation or pressure changes. rsc.org This integration of multiple reaction steps into a single, continuous process represents a significant form of process intensification, streamlining the production pathway from the feedstock to the final product. rsc.orgrsc.org

In the continuous flow mini-plant, various parameters were tested to optimize the production of this compound. rsc.org The system was operated using a packed bed of catalysts within the tubular reactors. For the combined two-step process, the catalyst bed consisted of a physical mixture of Ru/C and Amberlyst 36. rsc.org

Parametric studies showed that under optimized conditions, an initial yield of 86-87% for this compound could be achieved directly from Furfuralacetone. rsc.orgresearchgate.net However, long-term stability was identified as a challenge. The performance of the system was observed over a 10-hour period, during which the yield of BTHF gradually decreased from the initial high of 87% to 75%. This decline was attributed to the deactivation of the Amberlyst 36 ion-exchange resin, likely due to the presence of water, a byproduct of the deoxygenation reaction. rsc.org

| Parameter | Value / Condition |

|---|---|

| Reactor Setup | Two tubular reactors in series |

| Catalyst Bed | 2 g physical mixture of Ru/C and Amberlyst 36 |

| Temperature | 150 °C |

| Pressure | 80 bar |

| Hydrogen Flowrate | 13 mLN min⁻¹ |

| Initial BTHF Yield | 86-87% |

| BTHF Yield after 10h | 75% |

Table 2: Operating parameters and performance for the continuous flow synthesis of this compound in a mini-plant. Data sourced from rsc.org.

Asymmetric and Stereoselective Synthesis of Tetrahydrofuran Derivatives (Broader Context)

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast array of biologically active molecules and natural products, including lignans, polyether ionophores, and annonaceous acetogenins. nih.gov The significant biological activities of these compounds, which include antitumor, antimicrobial, and antimalarial properties, have spurred extensive research into methods for the stereoselective construction of substituted tetrahydrofurans. nih.gov Asymmetric synthesis, which creates chiral molecules with a defined geometry, is crucial in this field as the biological function of these molecules is often dependent on their specific stereochemistry. uwindsor.cadu.ac.in

Chiral Catalyst Development for Cyclic Ether Formation

The development of chiral catalysts is central to the asymmetric synthesis of tetrahydrofuran derivatives, enabling the production of specific enantiomers or diastereomers. uwindsor.ca These catalysts create a chiral environment that directs the formation of new stereocenters during the cyclization process. A variety of metal-based and organocatalytic systems have been developed for this purpose.

Transition Metal Catalysis: Transition metals, in combination with chiral ligands, are powerful tools for asymmetric cyclic ether formation.

Palladium Catalysis: Palladium catalysts are widely used in asymmetric allylic cycloadditions. For instance, a method combining vinyl epoxides and β-keto enol ethers using a palladium catalyst with a chiral phosphine (B1218219) ligand produces functionalized chiral THF acetals. This reaction creates three stereocenters with high levels of both enantio- and diastereoselectivity. acs.org Another protocol for synthesizing anti-2,4-disubstituted THFs involves a palladium-mediated Hayashi–Heck arylation as a key step. thieme-connect.com

Nickel Catalysis: Efficient nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has been achieved using a P-chiral bisphosphine ligand called DI-BIDIME. This method effectively constructs chiral tetrahydrofuran rings containing tertiary allylic alcohols in high yields and with excellent stereoselectivity (>99:1 E/Z) and enantioselectivity (>99:1 er). rsc.org

Rhodium Catalysis: Rhodium catalysts are effective in processes like hydroformylation. A regio- and diastereoselective Rh-catalyzed hydroformylation, following a Pd-catalyzed arylation, is a key step in a versatile two-step synthesis of anti-2,4-disubstituted THF derivatives. thieme-connect.com

Copper Catalysis: Chiral copper catalysts, often prepared in situ from copper salts and chiral ligands like bisoxazolines or phosphines, are employed in various domino reactions to produce complex chiral molecules, including heterocyclic systems. mdpi.com

Organocatalysis: In addition to metal-based systems, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of heterocycles. An efficient synthesis of 2,3,4‐trisubstituted tetrahydrofurans has been developed using a tandem iminium−enamine catalysis approach. This double Michael addition reaction between γ‐hydroxy‐α,β‐unsaturated carbonyls and enals yields products with high enantio‐ and diasteroselectivities. researchgate.net

Photocatalysis: Visible-light photocatalysis represents a modern approach for generating radicals under mild conditions for cyclization reactions. Chiral tetrahydrofurans can be synthesized from readily available monoallylated 1,2-diols. The alcohol is activated by converting it into an ethyl oxalate (B1200264) or a recyclable 3,5‐bis(trifluoromethyl)benzoate, which then generates an alkyl radical upon visible-light irradiation, leading to a 5-exo-trig cyclization to form the THF ring. nih.gov

| Catalyst System | Ligand/Type | Reaction Type | Application | Reference |

|---|---|---|---|---|

| Palladium | Chiral Phosphine | Asymmetric Allylic Cycloaddition | Synthesis of THF acetals | acs.org |

| Nickel | DI-BIDIME (P-chiral bisphosphine) | Intramolecular Reductive Cyclization | Synthesis of THFs with chiral tertiary allylic alcohols | rsc.org |

| Rhodium | (R)-Me-iPr-INDOLphos | Hydroformylation | Synthesis of anti-2,4-disubstituted THFs | thieme-connect.com |

| Copper | Chiral Phosphine (e.g., (S,S)-i-Pr-FOXAP) | Domino Reactions | Formation of cyclic compounds with multiple stereocenters | mdpi.com |

| Organocatalyst | Diarylprolinol Silyl Ether | Double Michael Addition | Synthesis of 2,3,4-trisubstituted THFs | researchgate.net |

| Photocatalyst | Iridium or Ruthenium complexes | Deoxygenative Cyclization | Synthesis of chiral THFs from 1,2-diols | nih.gov |

Stereochemical Control in Functionalized Tetrahydrofuran Architectures

Achieving precise control over the relative and absolute stereochemistry of substituents on the tetrahydrofuran ring is a primary challenge in synthetic chemistry. Various strategies have been developed to address this, allowing for the construction of complex, multi-substituted THF architectures. nih.gov

Intramolecular Cycloetherification: This is a common and powerful strategy for THF synthesis. The 5-exo-trig cycloetherification of γ,δ-unsaturated alcohols is a widely studied method. nottingham.ac.uk Stereocontrol is often achieved by carefully choosing the geometry of the starting alkene and the reaction conditions. For example, intramolecular SN' reactions (nucleophilic displacement with allylic rearrangement) of specific alkoxides can provide excellent stereocontrol in the formation of 2,3,5-trisubstituted and 2,5-disubstituted vinyl tetrahydrofurans. datapdf.com

Reactions of Epoxides: Epoxides are versatile starting materials for THF synthesis. The intramolecular cyclization of epoxy alcohols, where a tethered hydroxyl group attacks the epoxide ring, is a common method. nih.gov Control of regioselectivity (exo vs. endo cyclization) and stereoselectivity is a key consideration. nih.gov Furthermore, palladium-catalyzed asymmetric cycloadditions of vinyl epoxides can generate highly functionalized and stereochemically rich THF structures. acs.org

Photochemical Ring Expansion: A novel approach involves the photochemical ring expansion of substituted oxetanes. This metal-free method uses light to generate ylides that rearrange to form tetrahydrofuran derivatives. rsc.org Studies have shown that the stereoselectivity of this expansion can differ depending on the heteroatom (oxygen vs. sulfur), providing insights into the reaction mechanism and offering a pathway to specific diastereomers. rsc.org

Matteson Homologation: The Matteson homologation of boronic esters is a highly stereoselective method for building carbon chains with controlled stereochemistry. This reaction has been adapted for the synthesis of highly substituted tetrahydrofurans. The process involves the iterative extension of a chiral boronic ester, followed by a cyclization step that proceeds with high stereocontrol, allowing access to various substitution patterns found in natural products. uni-saarland.de

Domino and Cascade Reactions: These reactions combine multiple transformations into a single synthetic operation, efficiently building molecular complexity. An organocatalytic double Michael addition has been used to construct 2,3,4-trisubstituted tetrahydrofurans with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, cascade reactions involving epoxides have been developed to form polycyclic ether systems, including bis-tetrahydrofuran cores, often as a single diastereomer. nih.gov

| Synthetic Strategy | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|

| Intramolecular Cycloetherification | 5-exo-trig cyclization of unsaturated alcohols | Controlled by alkene geometry and reaction conditions | nottingham.ac.uk |

| Intramolecular SN' Cyclization | Nucleophilic attack with allylic rearrangement | High stereocontrol in trisubstituted vinyl THFs | datapdf.com |

| Asymmetric Allylic Cycloaddition | Pd-catalyzed reaction of vinyl epoxides | Creates three stereocenters with high enantio- and diastereoselectivity | acs.org |

| Photochemical Ring Expansion | Rearrangement of oxetane-derived ylides | Stereoselectivity dependent on ylide intermediate | rsc.org |

| Matteson Homologation | Iterative extension of chiral boronic esters | Produces highly substituted THFs as single stereoisomers | uni-saarland.de |

| Organocatalytic Domino Reaction | Double Michael Addition | High diastereo- and enantioselectivity in trisubstituted THFs | researchgate.net |

Reactivity and Reaction Pathways of 2 Butyltetrahydrofuran

Oxidative Reactivity Investigations

The study of the oxidative reactivity of 2-BTHF is crucial for understanding its performance and emissions characteristics as a fuel. This involves detailed investigations into its combustion behavior at both high and low temperatures.

The combustion of 2-BTHF involves complex chemical kinetics that determine key properties such as ignition delay time and flame speed. Understanding these characteristics is essential for the development and validation of kinetic models that can predict its combustion behavior under various engine-relevant conditions.

Ignition Delay Time:

Ignition delay time (IDT) is a critical parameter that characterizes the auto-ignition propensity of a fuel. Experimental studies on mixtures of 2-BTHF and n-heptane have been conducted to measure ignition delay times at various pressures and temperatures. These experiments provide valuable data for the validation of chemical kinetic models. researchgate.net

Below is a table summarizing experimental ignition delay times for a 2-BTHF/n-heptane mixture. Please note that specific data points from the cited studies were not publicly available and the following table is a representative illustration of such data.

| Pressure (bar) | Temperature (K) | Equivalence Ratio (Φ) | Ignition Delay Time (ms) |

|---|---|---|---|

| 13.5 | 700 | 1.0 | Data Not Available |

| 20 | 750 | 1.0 | Data Not Available |

| 38 | 800 | 1.0 | Data Not Available |

| 55 | 850 | 1.0 | Data Not Available |

Laminar Flame Speed:

The following table presents representative laminar burning velocities for 2,5-dimethylfuran, which can be considered as an approximation for the expected behavior of 2-butyltetrahydrofuran.

| Equivalence Ratio (Φ) | Initial Temperature (°C) | Laminar Burning Velocity (cm/s) |

|---|---|---|

| 0.8 | 75 | 35 |

| 1.0 | 75 | 42 |

| 1.2 | 75 | 45 |

| 1.4 | 75 | 40 |

Kinetic Modeling:

Detailed chemical kinetic models are essential for simulating the combustion of 2-BTHF and predicting its behavior. These models are typically developed by considering the reaction chemistry of structurally similar molecules, such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MTHF), and n-alkanes. The development of a kinetic model for 2-BTHF involves estimating thermochemical data and rate constants for a vast number of elementary reactions. These models are then validated and refined by comparing their predictions with experimental data, such as ignition delay times and species concentration profiles. researchgate.net

The low-temperature oxidation of 2-BTHF is characterized by a complex network of reactions involving peroxy radicals, which are crucial for understanding auto-ignition phenomena like engine knock. While specific studies on 2-BTHF are limited, the mechanisms can be inferred from extensive research on tetrahydrofuran and other alkylated tetrahydrofurans. researchgate.netuga.edursc.orgscispace.com

The initial step in low-temperature oxidation is the abstraction of a hydrogen atom from the 2-BTHF molecule, forming a fuel radical. The position of hydrogen abstraction is critical, as it leads to different radical isomers and subsequent reaction pathways. The presence of the butyl group at the C2 position influences the C-H bond dissociation energies, making certain hydrogen atoms more susceptible to abstraction.

Following radical formation, molecular oxygen adds to the radical site, forming a peroxy radical (RO₂•). This peroxy radical can then undergo internal hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH). The •QOOH radical is a key intermediate that can undergo several competing reactions, including a second oxygen addition to form a •OOQOOH radical, which can then decompose to produce highly reactive hydroxyl radicals (•OH), leading to chain branching and auto-ignition. uga.eduosti.gov

Alternatively, the •QOOH radical can undergo cyclization to form cyclic ethers or decompose to produce smaller, more stable molecules. Isomer-resolved speciation studies, which aim to identify and quantify the different isomers of the intermediates and products, are crucial for elucidating these complex reaction pathways. uga.eduosti.gov Such studies on tetrahydrofuran have identified various oxygenated products, providing a basis for understanding the expected products from 2-BTHF oxidation. uga.edursc.orgosti.govosti.gov

Hydrogenation and Hydrodeoxygenation Reaction Profiles

The synthesis of this compound can be achieved through the hydrogenation and deoxygenation of biomass-derived precursors like furfuralacetone (B7805260). rsc.org The reverse reactions, hydrogenation and hydrodeoxygenation of 2-BTHF, are also of interest for understanding its stability and potential for conversion into other valuable chemicals.

Hydrogenation of the tetrahydrofuran ring is generally challenging due to its low ring strain. However, under specific catalytic conditions, the ring can be opened. Hydrodeoxygenation (HDO) is a process that removes oxygen from organic compounds. For 2-BTHF, HDO would involve the cleavage of the C-O bonds within the tetrahydrofuran ring. This process typically requires high pressures of hydrogen and active catalysts, such as nickel-based catalysts. researchgate.netsciengine.comgoogle.comd-nb.infogoogle.com The reaction can proceed through various pathways, including direct hydrogenolysis of the C-O bonds or ring-opening followed by hydrogenation and dehydration steps. The specific products of HDO will depend on the catalyst and reaction conditions used. Ring-opening reactions of the tetrahydrofuran moiety can be facilitated by Lewis acids, which coordinate to the oxygen atom and weaken the C-O bonds, making them more susceptible to nucleophilic attack. nih.govmdpi.comresearchgate.netresearchgate.net

Interaction Studies with Diverse Substrates and Solvents

The chemical behavior of this compound is also influenced by its interactions with other chemical species, including various substrates and solvents.

As a cyclic ether, 2-BTHF can act as a Lewis base, with the oxygen atom's lone pair of electrons available for donation to a Lewis acid. This interaction can lead to the formation of adducts and can catalyze or facilitate certain reactions. For instance, the ring-opening of tetrahydrofurans can be initiated by strong Lewis acids. nih.govmdpi.comresearchgate.netresearchgate.net

The polarity of 2-BTHF, which is influenced by the ether oxygen and the nonpolar butyl group, determines its miscibility with other solvents and its ability to dissolve various solutes. It is expected to be a moderately polar aprotic solvent, similar to other alkylated tetrahydrofurans like 2-methyltetrahydrofuran. smolecule.com This property makes it a potential "green" solvent alternative to more hazardous solvents in certain applications. Studies on 2-methyltetrahydrofuran have shown its utility as a solvent in various organic reactions, including Grignard reactions and metal-catalyzed cross-coupling reactions. smolecule.com By analogy, this compound could exhibit similar solvent properties.

The reactivity of the C-H bonds in 2-BTHF, particularly those adjacent to the ether oxygen, can be enhanced, making them susceptible to radical abstraction. This is a key initiation step in its oxidation, as discussed earlier. The butyl group also provides sites for chemical modification, allowing for the synthesis of a variety of derivatives.

Advanced Applications of 2 Butyltetrahydrofuran in Chemical Science

Biofuel Research and Development

2-Butyltetrahydrofuran (2-BTHF) has emerged as a significant subject of research in the pursuit of sustainable and high-performance biofuels. Derived from lignocellulosic biomass, it represents a class of "tailor-made" fuels designed to have specific properties that are advantageous for internal combustion engines.

Assessment as a Tailor-Made Biofuel Component from Renewable Resources

This compound is recognized as a promising biofuel candidate that can be synthesized from renewable biomass. sigmaaldrich.comeschemy.com The production pathways for 2-BTHF are rooted in the conversion of lignocellulosic materials into key platform molecules, primarily furfural (B47365) and levulinic acid. lyondellbasell.comyale.edu Lignocellulosic biomass, which includes agricultural residues and forestry waste, is an abundant and non-food-competing resource for biofuel production. google.com

The synthesis often involves a multi-step process. For instance, a continuous flow process has been developed to produce 2-BTHF from furfuralacetone (B7805260), a compound derived from lignocellulose. sigmaaldrich.comeschemy.com This process typically involves hydrogenation and deoxygenation reactions over commercial catalysts to yield the final 2-BTHF product. sigmaaldrich.comeschemy.com This method highlights a direct route from biomass-derived intermediates to a specifically designed fuel molecule, embodying the "tailor-made" concept. sigmaaldrich.com The ability to produce 2-BTHF from renewable starting materials like furfural aligns with the principles of a sustainable bio-based economy. labproinc.com

The properties of 2-BTHF make it an attractive biofuel component. Its molecular structure, a saturated cyclic ether, contributes to favorable combustion characteristics. Research into similar furanic compounds, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is also derived from furfural or levulinic acid, has demonstrated the potential of this class of molecules as effective biofuels and fuel additives. rsc.orgnih.govrsc.org

| Property | This compound (2-BTHF) | n-Heptane (Diesel Surrogate) | Ethanol |

|---|---|---|---|

| Molecular Formula | C8H16O nih.gov | C7H16 | C2H6O |

| Molecular Weight (g/mol) | 128.21 nih.gov | 100.21 | 46.07 |

| Boiling Point (°C) | 158-160 cetjournal.it | 98.4 | 78.37 |

| Flash Point (°C) | 40 cetjournal.it | -4 | 13 |

Blending Studies with Conventional Fuels (e.g., n-heptane/diesel) and Combustion Performance

To assess its viability as a practical biofuel, 2-BTHF has been studied in blends with conventional petroleum-based fuels. N-heptane is often used as a surrogate for diesel fuel in combustion research to analyze the behavior of fuel blends under controlled conditions. lyondellbasell.comyale.edu

Research into blends of 2-BTHF with diesel or diesel surrogates has revealed important combustion characteristics. One key finding is that the addition of 2-BTHF to diesel fuel tends to increase the laminar flame speeds of the blend. lyondellbasell.com Laminar flame speed is a fundamental property of a fuel that influences its combustion rate in an engine. An increase in this speed can lead to more efficient and stable combustion.

Conversely, studies have shown that blending 2-BTHF has a minimal effect on the ignition delay times of the fuel mixture. lyondellbasell.com Ignition delay is the period between the start of fuel injection and the start of combustion. While a shorter ignition delay is often desirable, the fact that 2-BTHF does not significantly alter this property suggests it can be blended with conventional fuels without drastically changing the ignition characteristics required for existing engine designs.

Studies on similar furan (B31954) derivatives, such as 2-methylfuran (B129897) (2-MF), when blended with diesel, have shown longer ignition delays and shorter combustion durations. labproinc.comnih.gov These blends also demonstrated a significant reduction in soot emissions, although they led to an increase in nitrogen oxide (NOx) emissions. labproinc.comnih.gov While these findings are for a different compound, they provide valuable context for the potential performance of 2-BTHF blends.

Development of Chemical Kinetic Mechanisms for Combustion Simulation

To accurately predict and understand the combustion behavior of 2-BTHF and its blends, detailed chemical kinetic mechanisms are essential. youtube.com These mechanisms are complex models that describe the thousands of elementary reactions that occur during combustion. They are crucial tools for computational fluid dynamics (CFD) simulations used in engine design and optimization. sigmaaldrich.com

Significant research has been dedicated to developing and refining a reliable kinetic mechanism for 2-BTHF/n-heptane/toluene (B28343) mixtures, where n-heptane and toluene act as surrogates for diesel fuel. lyondellbasell.com The development process involves creating a reduced chemical kinetic mechanism that is computationally efficient yet accurate. lyondellbasell.com This is often achieved by using methods like directed relation graphs with error propagation, isomer lumping, and sensitivity analysis to simplify more detailed mechanisms. lyondellbasell.com

These developed mechanisms are then validated against a wide range of experimental data. yale.edu This includes data from shock tubes and rapid compression machines, which measure ignition delay times, and data from combustion vessels, which measure laminar flame speeds. lyondellbasell.comyale.edu The validation has shown that the combined mechanisms can accurately predict the combustion processes of 2-BTHF blends, making them effective tools for simulating the combustion of diesel blended with 2-BTHF. yale.edu This provides a high degree of accuracy and applicability for engine development. yale.edu

Sustainable Solvent Applications

Beyond its potential as a biofuel, this compound is also being explored for its applications as a sustainable solvent, aligning with the principles of green chemistry.

Green Chemistry Principles in Solvent Design and Evaluation

The design and evaluation of 2-BTHF as a solvent are guided by the 12 Principles of Green Chemistry. yale.edunbinno.com These principles advocate for the reduction or elimination of hazardous substances in chemical processes. yale.edu Key principles relevant to 2-BTHF as a solvent include:

Use of Renewable Feedstocks : As established in its biofuel application, 2-BTHF can be derived from renewable biomass, which is a significant advantage over petrochemical-based solvents. youtube.com This aligns with the seventh principle of green chemistry. nbinno.com

Safer Solvents and Auxiliaries : The fifth principle encourages making auxiliary substances like solvents unnecessary or innocuous. nbinno.com Research on analogous compounds like 2-MeTHF, which is also produced from renewable resources, has shown it to be a safer alternative to solvents like tetrahydrofuran (B95107) (THF) due to its lower propensity to form explosive peroxides and lower toxicity. youtube.comnih.gov

Design for Energy Efficiency : The synthesis of 2-BTHF from biomass can be optimized to minimize energy requirements, adhering to the sixth principle. nbinno.com

The evaluation of a solvent's "greenness" often involves assessing its entire life cycle, from production to disposal. nih.gov For 2-MeTHF, life cycle analyses have shown that its production from renewable by-products can result in significantly lower greenhouse gas emissions compared to the conventional manufacturing of solvents like THF. nih.gov

Efficacy as a Replacement for Hazardous Solvents in Industrial Processes

There is a significant industrial need to replace hazardous solvents with safer, more sustainable alternatives. researchgate.net Solvents like tetrahydrofuran (THF), toluene, and various chlorinated hydrocarbons are widely used but pose risks to human health and the environment. google.com

While direct research on 2-BTHF as a solvent replacement is emerging, extensive studies on its close structural analog, 2-MeTHF, demonstrate the high potential of this class of compounds. 2-MeTHF has proven to be an effective replacement for THF in numerous industrial and laboratory applications, including:

Organometallic Reactions : It is a suitable solvent for Grignard reactions, lithiations, and metal-catalyzed coupling reactions. nih.govnih.gov

Biphasic Reactions : 2-MeTHF can be a good substitute for dichloromethane (B109758) in biphasic reaction systems. nih.gov

Polymer Synthesis : Studies have shown that 2-MeTHF and other bio-based solvents can effectively replace toluene and THF in the biocatalyzed synthesis of polyesters, sometimes yielding superior results at lower temperatures. rsc.orgresearchgate.net

Given its similar furanic structure and renewable origin, this compound is a strong candidate to be an effective and sustainable replacement for hazardous solvents in a variety of industrial processes, following the successful precedent set by 2-MeTHF.

Building Block in Organic Synthesis

As a chiral molecule, this compound can serve as a synthon, a molecular fragment used in the strategic construction of larger, more complex organic compounds. Its tetrahydrofuran core is a common motif in a multitude of biologically active natural products and synthetic molecules.

The chemical reactivity of this compound allows for a variety of derivatization strategies and functional group transformations, primarily targeting the tetrahydrofuran ring. These transformations can be broadly categorized into oxidation and ring-opening reactions.

Oxidation: The carbon atom adjacent to the ether oxygen (the α-position) is susceptible to oxidation. While specific studies on this compound are not extensively documented, analogous reactions with the parent compound, tetrahydrofuran (THF), provide insight into potential transformations. Oxidation of THF can yield products such as 2-hydroxytetrahydrofuran (B17549) and γ-butyrolactone. rsc.orgnih.govtcichemicals.com It is conceivable that the oxidation of this compound would similarly lead to the formation of 5-butyl-dihydrofuran-2(3H)-one, a substituted γ-lactone. This transformation introduces a carbonyl group, a versatile functional handle for further synthetic manipulations.

Ring-Opening Reactions: The tetrahydrofuran ring can be cleaved under various conditions to yield linear aliphatic compounds with preserved or altered functional groups. For instance, the ring-opening of THF can be promoted by reagents like triflic anhydride (B1165640) (Tf₂O), leading to the formation of functionalized linear ethers. sibran.ru Such strategies could potentially be applied to this compound to generate functionalized octane (B31449) derivatives, where the original stereochemistry at the C2 position could be transferred to the resulting acyclic product. These ring-opened products, possessing functional groups at specific positions, can then be utilized in subsequent synthetic steps.

While direct halogenation of the this compound ring is not a commonly reported transformation, the introduction of halogens can often be achieved through ring-opening followed by functional group interconversion. For example, a hydroxyl group resulting from a ring-opening reaction could be converted to a halide. researchgate.netfluoryx.comresearchgate.net

The following table summarizes potential derivatization strategies for this compound based on known reactions of the parent tetrahydrofuran ring system.

| Reaction Type | Potential Reagents | Potential Product from this compound |

| Oxidation | Hydrogen Peroxide, Metal Catalysts | 5-Butyl-dihydrofuran-2(3H)-one |

| Ring-Opening | Triflic Anhydride (Tf₂O), Nucleophiles | Functionalized Octane Derivatives |

This table presents potential reactions based on the known chemistry of the tetrahydrofuran ring system.

The structural motif of 2-substituted tetrahydrofurans is present in a wide array of natural products, including pheromones and polyether antibiotics. While direct synthetic routes commencing from this compound to produce high-value compounds are not extensively commercialized, its structure serves as a model for the synthesis of such molecules. For example, the insect pheromones brevicomin and frontalin (B1251666) contain related bicyclic acetal (B89532) structures derived from substituted tetrahydrofuran precursors. rsc.orgnih.govtcichemicals.comsibran.ru The synthesis of these complex molecules often involves the creation of a substituted tetrahydrofuran ring at a key step, highlighting the importance of this structural unit.

The potential of this compound as a chiral building block lies in the ability to transfer its inherent stereochemistry to a more complex target molecule. Asymmetric syntheses of bioactive compounds often rely on the use of such chiral synthons to control the stereochemical outcome of the reaction sequence. While other precursors might be more commonly employed, the fundamental structure of this compound provides a valuable conceptual framework for the retrosynthetic analysis and design of synthetic routes toward complex natural products and pharmaceuticals.

Specialty Applications in Fluorous Chemistry

Fluorous chemistry utilizes highly fluorinated compounds to create a third phase, in addition to aqueous and organic phases, which is immiscible with both. This unique property facilitates simplified separation and purification processes in chemical synthesis and catalysis.

The perfluorinated analogue of this compound, known as perfluoro(2-n-butyltetrahydrofuran) or FC-75, is a prominent example of a fluorous solvent. fluoryx.comguidechem.comfluoryx.com In these molecules, all hydrogen atoms are replaced by fluorine atoms. This substitution imparts several desirable properties, including high thermal and chemical stability, low toxicity, and immiscibility with many organic solvents and water. tcichemicals.com

The synthesis of perfluorinated ethers can be achieved through various methods, including the reaction of metal alkoxides with perfluorinated alkyl halides. rsc.org Perfluoro(2-n-butyltetrahydrofuran) is commercially available and finds use in creating fluorous biphasic systems (FBS). tcichemicals.comfluoryx.comfluoryx.com In an FBS, a reaction is carried out in a mixture of a fluorous solvent and a conventional organic solvent. A fluorous-tagged catalyst or reagent, which is preferentially soluble in the fluorous phase, is employed. Upon completion of the reaction, the product resides in the organic phase, while the catalyst remains in the fluorous phase. The two phases can be easily separated, allowing for the straightforward recovery and reuse of the catalyst. tcichemicals.com

The use of perfluoro(2-n-butyltetrahydrofuran) as a solvent can significantly influence the outcome of certain chemical reactions. In the realm of polymer synthesis, it has been reported as a solvent for the synthesis of carboxylic esters, which are monomers for certain types of polymers. tcichemicals.com The inert nature and unique solubility properties of fluorous solvents can provide a controlled environment for polymerization reactions, potentially affecting polymer properties such as molecular weight distribution and tacticity.

In the field of catalysis, fluorous solvents like perfluoro(2-n-butyltetrahydrofuran) play a crucial role in facilitating reactions such as the epoxidation of olefins. For instance, the epoxidation of alkenes using molecular oxygen can be catalyzed by fluorous porphyrin-cobalt complexes in a fluorous-organic biphasic system. tcichemicals.com The high gas solubility of fluorous solvents enhances the availability of oxygen for the catalytic cycle. The catalyst, being fluorous, is easily separated from the organic product phase for reuse. This methodology offers a greener alternative to traditional epoxidation methods, minimizing catalyst waste and simplifying product purification.

Emerging Applications (e.g., Flavoring Agent Potential)

Beyond its established roles in synthesis and fluorous chemistry, this compound is being explored for other specialized applications. One such area is its potential use as a flavoring agent. The Good Scents Company lists this compound in its database, suggesting its consideration within the flavor and fragrance industry. Its specific organoleptic properties, likely a mild, ethereal, or fruity aroma, would determine its suitability for inclusion in food and beverage products. Further research and sensory panel evaluations would be necessary to fully characterize its flavor profile and establish its utility in this sector.

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations are fundamental to elucidating the reaction pathways of 2-butyltetrahydrofuran, particularly in high-energy processes like pyrolysis and oxidation. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure of molecules, allowing for the calculation of energies for reactants, products, and transient structures like transition states and intermediates. wavefun.comprinceton.edupennylane.ai

By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely mechanisms. pennylane.airsc.org For a molecule like 2-BTHF, key reaction pathways investigated using these methods include:

Hydrogen Abstraction: The removal of a hydrogen atom by radicals such as •OH, •H, and •CH3 is a critical initiation step in combustion. Quantum calculations can determine the activation energies for abstraction from different carbon atoms on the tetrahydrofuran (B95107) ring and the butyl chain. Studies on analogous compounds like 2-methyltetrahydrofuran (B130290) (MTHF) show that abstraction is a major fuel consumption pathway. researchgate.net

Ring Opening: Following hydrogen abstraction, the resulting radical can undergo β-scission, leading to the opening of the tetrahydrofuran ring. This is a dominant decomposition pathway that produces a variety of smaller, often oxygenated, species. researchgate.netrsc.org

Unimolecular Decomposition: At high temperatures, C-C and C-O bonds can break. For alkylated tetrahydrofurans, the scission of the alkyl group (the butyl group in this case) is a competing pathway with ring bond scission. researchgate.net

Methods like the Complete Basis Set (CBS-QB3) and G3 are often employed to calculate accurate enthalpies of formation and bond dissociation energies for the various species and radicals involved in these reactions, which are crucial inputs for kinetic models. rsc.orgunizar.es

Table 1: Representative Elementary Reactions in 2-BTHF Decomposition Investigated by Quantum Chemical Methods

| Reaction Type | Generic Equation (R = Butyl) | Description |

| H-Abstraction | C₅H₁₀O-R + •X → •C₅H₉O-R + HX | An attacking radical (•X) removes a hydrogen atom from the 2-BTHF molecule, creating a fuel radical. |

| Ring Opening | •C₅H₉O-R → various products | The fuel radical undergoes β-scission, breaking the cyclic ether ring to form acyclic oxygenated radicals. |

| C-C Bond Scission | C₅H₁₀O-R → C₅H₁₀O• + •R | The bond between the tetrahydrofuran ring and the butyl side chain breaks, forming a tetrahydrofuranyl radical and a butyl radical. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.govdovepress.com By solving Newton's equations of motion for a system of molecules, MD provides insight into the nature of intermolecular forces that govern the bulk properties of this compound, such as its viscosity, boiling point, and solvation characteristics. github.io

The interactions are modeled using a force field, which is a set of parameters describing the potential energy of the system. For 2-BTHF, the key intermolecular interactions include:

Van der Waals Forces: These are the dominant attractive forces between nonpolar molecules and are crucial for describing the liquid-phase behavior of 2-BTHF. The size and shape of the butyl group significantly influence the strength of these interactions.

Dipole-Dipole Interactions: The ether oxygen in the tetrahydrofuran ring creates a permanent dipole moment in the molecule, leading to electrostatic interactions between adjacent 2-BTHF molecules.

Weak Hydrogen Bonds: While lacking a classic hydrogen bond donor, the lone pairs of electrons on the ether oxygen of 2-BTHF can act as a hydrogen bond acceptor. This allows for the formation of weak C–H⋯O hydrogen bonds with other molecules, a phenomenon observed in simulations of tetrahydrofuran dimers. nih.gov

MD simulations can quantify these interactions by calculating properties like the radial distribution function (RDF), which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. dovepress.com

Table 2: Key Intermolecular Interactions in this compound

| Interaction Type | Description | Key Structural Feature |

| Van der Waals | Non-specific attractive/repulsive forces due to fluctuating polarizations of electron clouds. | Entire molecule, particularly the butyl chain. |

| Dipole-Dipole | Electrostatic attraction between the positive end of one molecule and the negative end of another. | The polar C-O-C bond in the ether group. |

| Weak Hydrogen Bonding | Attraction between the ether oxygen (acceptor) and a hydrogen atom on an adjacent molecule (donor). | Ether oxygen atom. |

Predictive Modeling for Catalytic Design and Process Optimization

This compound is a promising biofuel that can be synthesized from biomass-derived platform molecules like furfural (B47365). The catalytic hydrogenation of furfural and its derivatives is a key step in this production pathway. Predictive modeling, often employing machine learning and data-driven approaches, is increasingly used to accelerate the discovery and optimization of catalysts for these reactions. oulu.fimdpi.com

The process involves several stages:

Descriptor Generation: Potential catalysts, typically bimetallic formulations on a support, are characterized by a set of "descriptors." These can be physical properties (e.g., metal particle size), electronic properties (e.g., d-band center calculated via Density Functional Theory), or geometric properties. oulu.finih.gov

Model Training: A dataset is created by synthesizing and testing a library of catalysts and measuring their performance (e.g., conversion rate, selectivity to 2-BTHF). nih.gov A machine learning model (such as a neural network or a random forest algorithm) is then trained on this dataset to find correlations between the descriptors and the catalytic performance. cheminf20.orgstonybrook.edu

Prediction and Validation: The trained model is then used to predict the performance of new, untested catalyst compositions. nih.gov This allows researchers to screen a vast number of potential candidates computationally before committing to expensive and time-consuming laboratory synthesis. The most promising candidates are then synthesized and tested to validate the model's predictions.

This approach has been successfully applied to the hydrogenation of furfural, identifying novel catalyst formulations with improved activity and selectivity, thereby optimizing the production process for furanic biofuels like 2-BTHF. nih.gov

Kinetic Modeling of Combustion Processes and Reaction Rate Determinations

Kinetic modeling is essential for simulating the complex chemical processes that occur during the combustion of this compound in an engine. upm.es A kinetic model consists of a comprehensive set of elementary chemical reactions, their corresponding rate constants, and the thermochemical data for all involved species. youtube.comprinceton.edu

The development of a kinetic model for 2-BTHF involves:

Mechanism Construction: The core reaction pathways, including initiation, propagation, branching, and termination steps, are assembled. This framework is often based on well-established mechanisms for similar molecules, such as alkanes and other cyclic ethers like MTHF. researchgate.netunizar.es

Rate Constant Determination: The rates of key reactions are determined. For critical pathways, these are often calculated using quantum chemistry (as described in 5.1). For less sensitive reactions, rates may be estimated by analogy to similar known reactions.

Model Validation: The complete model is then used to simulate combustion phenomena, and the results are compared against experimental data. A study focused on 2-BTHF developed a specific kinetic mechanism and validated it by comparing the simulated laminar flame propagation velocity with experimental measurements. researchgate.net Good agreement between the model and experiment indicates that the model accurately captures the essential combustion chemistry of the fuel. researchgate.net

Analysis of validated kinetic models for 2-BTHF and related compounds reveals that, under combustion conditions, the fuel is primarily consumed through hydrogen abstraction reactions, followed by the decomposition of the resulting radicals via β-scission. researchgate.net

Table 3: Comparison of Simulated vs. Experimental Combustion Property for 2-BTHF

| Combustion Property | Simulation Result (with optimized mechanism) | Experimental Result |

| Laminar Flame Velocity | Matches experimental values across a range of equivalence ratios. researchgate.net | Measured values from combustion experiments. researchgate.net |

Analytical and Characterization Methodologies

Advanced Chromatographic Separations for Complex Mixture Analysis (e.g., Comprehensive Two-Dimensional Gas Chromatography)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique for the separation and identification of individual components in complex volatile and semi-volatile mixtures, such as biofuels and petroleum products, where 2-Butyltetrahydrofuran may be present. gcms.czbirmingham.ac.uk This technique offers significantly enhanced peak capacity and resolution compared to traditional one-dimensional gas chromatography. scholaris.ca

In a typical GC×GC setup, two columns with different stationary phases are connected in series via a modulator. birmingham.ac.uk The first-dimension column often separates compounds based on their boiling points, while the second-dimension column provides a different separation mechanism, such as polarity. birmingham.ac.uk This "reversed phase" approach, combining a polar or semi-polar first column with a non-polar second column, is often preferred for fuel analyses. researchgate.net The modulator plays a crucial role by trapping, focusing, and re-injecting fractions of the eluent from the first column onto the second, shorter column, resulting in a series of fast chromatograms. azom.com

The resulting data is presented as a two-dimensional contour plot, where compounds are separated based on two independent properties. azom.com This structured elution pattern allows for the grouping of chemically related compounds, facilitating their identification. azom.com For detection, time-of-flight mass spectrometry (TOFMS) is frequently coupled with GC×GC. The high data acquisition rates of TOFMS are necessary to handle the narrow peaks (typically 50-500 ms (B15284909) wide) generated in the second dimension. scholaris.ca The combination of GC×GC with TOFMS provides a three-dimensional analytical system, enhancing the ability to identify compounds in highly complex samples. researchgate.net Flame Ionization Detectors (FID) are also used, often in parallel with MS, for quantitative analysis. gcms.cz

| Parameter | Condition |

|---|---|

| First Dimension Column (1D) | BPX50 (60 m x 0.25 mm ID, 0.25 µm film thickness) |

| Second Dimension Column (2D) | BPX5 (3 m x 0.15 mm ID, 0.25 µm film thickness) |

| Oven Temperature Program | Initial 40°C, ramp to 300°C |

| Modulation Period | 6 seconds |

| Detector | Time-of-Flight Mass Spectrometry (TOFMS) |

| Mass Range | m/z 40-500 |

| Hypothetical Retention Times for this compound | ¹tR: 15.2 min, ²tR: 2.1 s |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (General)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity assessment of this compound. The most prominent of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established chemical shift ranges for similar structural motifs. researchgate.netresearchgate.net

| Atom | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|---|

| C2-H | ~3.7 | m | ~78 |

| C5-H₂ | ~3.8, ~3.6 | m | ~68 |

| C3-H₂ | ~1.9, ~1.8 | m | ~26 |

| C4-H₂ | ~1.9, ~1.5 | m | ~32 |

| α-CH₂ (butyl) | ~1.5-1.3 | m | ~36 |

| β, γ-CH₂ (butyl) | ~1.4-1.2 | m | ~28, ~23 |

| CH₃ (butyl) | ~0.9 | t | ~14 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of C-O-C stretching vibrations typical for ethers, and C-H stretching and bending vibrations for the aliphatic parts of the molecule. The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹, would confirm the purity of the compound and the absence of alcohol or carbonyl impurities. mdpi.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be observed at m/z 128. The fragmentation pattern would likely involve the loss of the butyl side chain and cleavage of the tetrahydrofuran (B95107) ring, providing further structural confirmation.

In Situ Reaction Monitoring Techniques for Mechanistic Understanding

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time, providing valuable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. mt.comfau.de These methods are particularly useful for studying the synthesis of this compound, for example, through the catalytic hydrogenation of furanic precursors like furfural (B47365). mdpi.comnih.govresearchgate.netbham.ac.ukmdpi.com

In Situ FTIR Spectroscopy can be employed using attenuated total reflection (ATR) probes immersed directly into the reaction mixture. cas.org This allows for the continuous collection of IR spectra as the reaction progresses. By tracking the decrease in the absorbance of reactant-specific bands (e.g., the C=O stretch of furfural) and the increase in product-specific bands (e.g., the C-O-C stretch of this compound), the reaction kinetics can be determined. Furthermore, the appearance and disappearance of bands not associated with the reactant or final product can indicate the formation of reaction intermediates. cas.org

In Situ Raman Spectroscopy offers a complementary approach, particularly for reactions in aqueous media, as the Raman signal for water is weak. fau.de This technique can provide molecular information about the catalyst surface and the reacting species under reaction conditions. fau.de For instance, in the catalytic hydrogenation of furfural, in situ Raman could be used to observe the interaction of the reactant with the catalyst surface and to monitor the conversion to intermediates and the final product. researchgate.net

The data obtained from these in-situ techniques allows for a more complete understanding of the reaction pathway. For example, in the synthesis of 2-alkyltetrahydrofurans from furfural, it can be determined whether the reaction proceeds through a furanic or a tetrahydrofuranic intermediate. nih.gov

The table below outlines the application of these in-situ techniques for monitoring a hypothetical synthesis of this compound.

| Technique | Parameter Monitored | Mechanistic Insight Gained |

|---|---|---|

| In Situ ATR-FTIR | Changes in vibrational bands of reactants, intermediates, and products. | Reaction kinetics, identification of transient species, reaction pathway. |

| In Situ Raman Spectroscopy | Vibrational modes of species on the catalyst surface and in solution. | Catalyst-substrate interactions, structural changes during reaction, confirmation of reaction intermediates. |

Environmental Impact and Green Toxicology of 2 Butyltetrahydrofuran

"Green Toxicology" Framework and In Silico Prediction Tools

The "Green Toxicology" framework advocates for the use of predictive toxicology to fill data gaps, prioritize chemicals for further testing, and reduce reliance on animal studies. In silico tools are a cornerstone of this approach.

The OECD QSAR-Toolbox is a software application designed to facilitate the use of (Q)SARs in regulatory contexts. researchgate.net It allows for the grouping of chemicals into categories based on structural similarity and mechanism of action, enabling read-across for data-poor substances like 2-Butyltetrahydrofuran. multicase.com For predicting genotoxicity, the Toolbox contains a number of profilers that identify structural alerts for DNA binding and other mechanisms. oasis-lmc.org When assessing this compound, a user would input its structure and run various profilers. Based on the absence of significant structural alerts for genotoxicity in its saturated cyclic ether structure, the prediction would likely be negative for mutagenicity. researchgate.netmulticase.com

ECOSAR is a computerized predictive system developed by the U.S. Environmental Protection Agency (EPA) that estimates the aquatic toxicity of chemicals. epa.govchemsafetypro.com It functions by grouping chemicals into classes based on their structure and mode of toxic action. epa.gov this compound would fall into the class of "neutral organics," for which the primary mode of toxicity is narcosis. epa.gov ECOSAR uses linear relationships between the logarithm of the octanol-water partition coefficient (log Kow) and the logarithm of the measured toxicity values for a set of chemicals within a class to predict the toxicity of untested compounds. epa.gov This makes it a valuable tool for screening-level assessments of the potential environmental risk of this compound. chemsafetypro.com

Environmental Fate and Mobility in Various Compartments

The environmental fate of a chemical describes its transport and transformation in the environment. This is influenced by its physical and chemical properties.

Table 2: Predicted Environmental Fate Properties of this compound

| Property | Predicted Value | Implication |

| Vapor Pressure | Moderate | Potential for volatilization into the atmosphere. |

| Water Solubility | Moderate | Can be transported in aquatic systems. |

| Log Kow | ~2.5 (estimated) | Low to moderate potential for bioaccumulation. |

| Biodegradation | Readily biodegradable | Not expected to be persistent in the environment. |

Based on these properties, this compound is expected to exhibit moderate mobility in soil and could potentially leach into groundwater. However, its predicted ready biodegradability suggests that it would be broken down by microorganisms in soil and water, limiting its persistence. nih.gov In the atmosphere, it would be susceptible to degradation by hydroxyl radicals. The low to moderate log Kow value indicates that bioaccumulation in aquatic organisms is not a significant concern. nih.gov

Future Research Directions and Outlook

Catalyst Innovation for Enhanced Selectivity, Atom Economy, and Sustainability

The production of 2-Butyltetrahydrofuran, often derived from lignocellulosic biomass, is a critical area for catalyst innovation. Future research is focused on developing catalysts that not only improve reaction efficiency but also align with the principles of green chemistry.

Enhanced Selectivity: The synthesis of this compound from biomass-derived precursors like furfuralacetone (B7805260) involves multiple reaction steps, including hydrogenation and deoxygenation. rsc.org A key challenge is to develop catalysts that can selectively target the desired reaction pathway, minimizing the formation of byproducts. Research into bimetallic catalysts, such as Ir-Ni supported on carbon, has shown promise in the direct conversion of furanic compounds with high selectivity. researchgate.net Future work will likely explore novel catalyst compositions and support materials to further enhance the selective production of this compound.

Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a chemical reaction in converting reactants to the desired product. primescholars.comjocpr.com Addition reactions, for instance, are considered highly atom-economical as they incorporate all reactant atoms into the final product. scranton.edu In the context of this compound synthesis, catalyst design will increasingly focus on maximizing atom economy by favoring reaction pathways that minimize waste. rsc.org

| Catalyst Type | Focus Area | Potential Advantages | Research Direction |

|---|---|---|---|

| Bimetallic Catalysts (e.g., Ir-Ni/C) | Selectivity | High conversion and selectivity to desired furanic products. researchgate.net | Optimization of metal ratios and support materials. |

| Non-Noble Metal Catalysts (e.g., Co/CoOx) | Sustainability | Cost-effective and abundant. rsc.orgresearchgate.net | Improving stability and resistance to deactivation. |

| Heterogeneous Catalysts | Reusability | Ease of separation and potential for continuous flow processes. rsc.orgrsc.org | Enhancing long-term stability and recyclability. |

Expanding the Application Spectrum beyond Biofuels and Solvents into Novel Areas

While this compound has been identified as a promising "tailor-made" biofuel, its potential applications extend beyond the energy sector. rsc.org Research is underway to explore its utility in a variety of novel areas, leveraging its unique chemical properties.

The furanic structure of this compound makes it a versatile building block for the synthesis of other valuable chemicals and materials. For instance, furan (B31954) derivatives are used in the production of polymers, resins, and pharmaceuticals. ncsu.edu The potential for this compound to serve as a precursor for new types of polyesters or polyurethanes is an active area of investigation. Furthermore, its properties as a solvent are being explored as a greener alternative to conventional petroleum-based solvents in various chemical processes. nih.gov

Development of Advanced Computational Tools for Predictive Chemistry and Materials Design

Computational chemistry and machine learning are emerging as powerful tools in the design and development of new chemical processes and materials. arxiv.org These tools can be used to predict the properties of molecules, simulate reaction pathways, and screen for optimal catalyst compositions, thereby accelerating the research and development cycle. mit.edulabmanager.comnih.gov

For this compound, computational models can be employed to:

Predict Physicochemical Properties: Accurately predict properties such as boiling point, flash point, and solubility, which are crucial for its application as a biofuel or solvent. thegoodscentscompany.com

Model Catalytic Reactions: Simulate the interaction of reactants with catalyst surfaces to understand reaction mechanisms and identify factors that influence selectivity and activity. escholarship.org

Design Novel Materials: Explore the potential of this compound as a monomer for new polymers by predicting the properties of the resulting materials. bcmaterials.netsciencedaily.com

The integration of artificial intelligence and machine learning with computational chemistry is expected to further enhance these predictive capabilities, enabling the de novo design of catalysts and materials with desired functionalities. youtube.com

Comprehensive Life Cycle Assessment and Sustainability Metrics for Production and Application

A holistic understanding of the environmental impact of this compound is essential for its sustainable development and commercialization. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. researchgate.netbasf.com

While specific LCA data for this compound is not yet widely available, studies on the closely related compound 2-methyltetrahydrofuran (B130290) (2-MeTHF) provide valuable insights. nih.govresearchgate.net These studies have shown that bio-based production routes for furanic ethers can offer significant reductions in greenhouse gas emissions compared to their petrochemical counterparts. oeko.de

Future research in this area will need to focus on:

Conducting a full cradle-to-grave LCA for this compound: This will involve a detailed analysis of the environmental impacts of its production from various biomass feedstocks and its end-of-life options.

Developing and applying sustainability metrics: Beyond environmental impacts, sustainability metrics should also consider economic viability and social aspects. researchgate.netscispace.com Key metrics include process mass intensity (PMI), which measures the total mass of materials used to produce a certain amount of product, and effective mass yield, which accounts for the mass of non-benign materials. researchgate.net

| Metric | Description | Relevance to this compound |

|---|---|---|

| Life Cycle Assessment (LCA) | Evaluates the environmental impacts of a product throughout its lifecycle. basf.com | Essential for quantifying the environmental benefits of bio-based this compound. |

| Process Mass Intensity (PMI) | Ratio of the total mass of inputs to the mass of the final product. researchgate.net | A key indicator of the resource efficiency of the synthesis process. |

| Atom Economy | The conversion efficiency of a chemical process in terms of all atoms involved. primescholars.com | Guides the development of more efficient and less wasteful synthetic routes. |

| Effective Mass Yield | The percentage of the mass of the desired product relative to the mass of all non-benign materials used in its synthesis. researchgate.net | Provides a more nuanced measure of the "greenness" of a chemical process. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.